methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269151-90-7
VCID: VC11648548
InChI: InChI=1S/C11H15NO2S.ClH/c1-14-11(13)10-4-2-3-9(7-10)8-15-6-5-12;/h2-4,7H,5-6,8,12H2,1H3;1H
SMILES: COC(=O)C1=CC=CC(=C1)CSCCN.Cl
Molecular Formula: C11H16ClNO2S
Molecular Weight: 261.77 g/mol

methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride

CAS No.: 1269151-90-7

Cat. No.: VC11648548

Molecular Formula: C11H16ClNO2S

Molecular Weight: 261.77 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride - 1269151-90-7

Specification

CAS No. 1269151-90-7
Molecular Formula C11H16ClNO2S
Molecular Weight 261.77 g/mol
IUPAC Name methyl 3-(2-aminoethylsulfanylmethyl)benzoate;hydrochloride
Standard InChI InChI=1S/C11H15NO2S.ClH/c1-14-11(13)10-4-2-3-9(7-10)8-15-6-5-12;/h2-4,7H,5-6,8,12H2,1H3;1H
Standard InChI Key WGBMIJONNHTQRS-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=CC(=C1)CSCCN.Cl
Canonical SMILES COC(=O)C1=CC=CC(=C1)CSCCN.Cl

Introduction

Structural and Nomenclature Analysis

The compound’s systematic IUPAC name, methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride, reveals its molecular architecture:

  • Benzoate backbone: A benzene ring substituted at position 3 with a methyl ester group (COOCH3\text{COOCH}_3) .

  • Sulfanylmethyl side chain: A methylene (-CH2-\text{-CH}_2\text{-}) group bonded to a sulfur atom (-S-\text{-S-}), forming a thioether linkage .

  • 2-Aminoethyl moiety: A two-carbon chain terminating in a primary amine (-NH2\text{-NH}_2), protonated as a hydrochloride salt (-NH3+Cl\text{-NH}_3^+ \text{Cl}^-) .

Molecular Formula and Weight

Based on structural analogs like methyl 3-(2-aminoethyl)benzoate (C10_{10}H13_{13}NO2_2, MW 179.22 g/mol) , the target compound’s formula is inferred as C11_{11}H16_{16}ClNO2_2S, with a theoretical molecular weight of 277.76 g/mol (accounting for the added sulfur, methylene, and hydrochloride).

Spectral and Stereochemical Considerations

  • Infrared (IR) spectroscopy: Expected peaks include ν(C=O)\nu(\text{C=O}) ~1700 cm1^{-1} (ester carbonyl), ν(N-H)\nu(\text{N-H}) ~3300 cm1^{-1} (amine), and ν(C-S)\nu(\text{C-S}) ~700 cm1^{-1} .

  • NMR: The aromatic protons (δ 7.2–8.1 ppm), methyl ester (δ 3.8–3.9 ppm), and sulfanylmethyl groups (δ 2.5–3.0 ppm) would dominate spectra .

Synthetic Routes and Optimization

While no direct synthesis is documented, strategies from related compounds suggest viable pathways:

Thioether Formation via Nucleophilic Substitution

A two-step approach inspired by sulfamoyl benzoate synthesis :

  • Intermediate preparation: React methyl 3-(chloromethyl)benzoate with 2-aminoethanethiol in tetrahydrofuran (THF) under reflux, using CuBr catalysis (45–60°C, 10–14 hours) .

  • Salt formation: Treat the free amine with hydrochloric acid to yield the hydrochloride salt.

Theoretical yield: 85–92% (extrapolated from sulfonamide reactions achieving 94–96% yields ).

Challenges and Purification

  • Byproducts: Competing oxidation of thiols to disulfides or over-alkylation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water .

Physicochemical Properties (Predicted)

PropertyValue/DescriptionBasis in Analog Data
Solubility~1.5 mg/mL in waterMethyl 3-amino-2-methylbenzoate: 1.57 mg/mL
LogP1.5–1.8 (moderate lipophilicity)Similar to C9_9H11_{11}NO2_2 analogs
Melting Point180–185°C (decomposition)Hydrochloride salts typically >150°C
StabilityHygroscopic; store at 2–8°C under N2_2Amine hydrochloride trends

Research Gaps and Future Directions

  • Synthetic validation: Optimize reaction conditions (e.g., solvent, catalyst) to minimize disulfide formation .

  • Biological profiling: Screen for antimicrobial or receptor-binding activity using in vitro assays .

  • Crystallography: Confirm molecular geometry via X-ray diffraction .

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